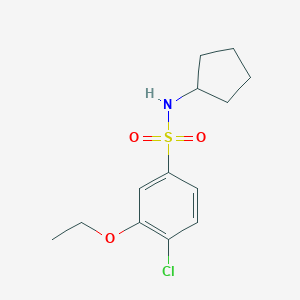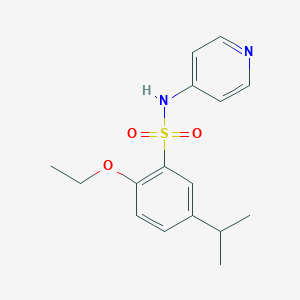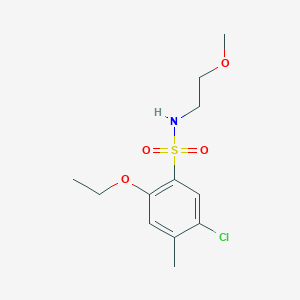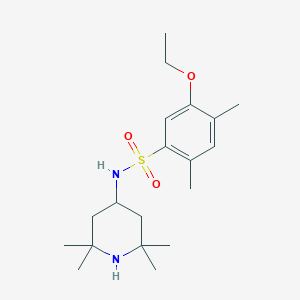
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichloro-4-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichloro-4-methoxybenzenesulfonamide, commonly known as BDBS, is a sulfonamide derivative that has been used in scientific research as a potential anticancer agent. BDBS has shown promising results in vitro and in vivo studies, making it a potential candidate for further investigation.
作用机制
The mechanism of action of BDBS is not fully understood. However, studies have suggested that BDBS may exert its anticancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the repression of tumor suppressor genes. Inhibition of HDACs by BDBS can lead to the reactivation of tumor suppressor genes, leading to apoptosis and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BDBS has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. BDBS has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.
实验室实验的优点和局限性
One advantage of using BDBS in lab experiments is its relatively simple synthesis method and high purity yield. BDBS has also shown promising results in vitro and in vivo studies, making it a potential candidate for further investigation.
One limitation of using BDBS in lab experiments is its limited solubility in water, which can make it challenging to administer in vivo. BDBS also has a short half-life in vivo, which may limit its efficacy as a therapeutic agent.
未来方向
There are several future directions for the study of BDBS. One potential direction is to investigate the efficacy of BDBS in combination with other chemotherapy drugs. Another direction is to investigate the mechanism of action of BDBS in more detail, particularly its interaction with HDACs. Additionally, further studies are needed to investigate the potential of BDBS as a therapeutic agent in other types of cancer.
合成方法
BDBS can be synthesized in a few steps from commercially available starting materials. The synthesis involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with 3,4-methylenedioxybenzylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to yield BDBS in high purity.
科学研究应用
BDBS has been extensively studied for its anticancer properties. In vitro studies have shown that BDBS can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer cells. BDBS has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
In vivo studies have shown that BDBS can inhibit tumor growth in mice models of breast and lung cancer. BDBS has also been shown to enhance the efficacy of chemotherapy drugs such as doxorubicin and cisplatin.
属性
产品名称 |
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichloro-4-methoxybenzenesulfonamide |
|---|---|
分子式 |
C15H13Cl2NO5S |
分子量 |
390.2 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichloro-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H13Cl2NO5S/c1-21-13-5-11(17)15(6-10(13)16)24(19,20)18-7-9-2-3-12-14(4-9)23-8-22-12/h2-6,18H,7-8H2,1H3 |
InChI 键 |
OGBZTMJWDSCQMQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Cl |
规范 SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278993.png)
![2-[3-(2-Chlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278994.png)
![2-[3-(2-Methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278995.png)
![2-[3-(2-Bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278996.png)
![2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278999.png)
![3-[3-(2-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B279000.png)
![4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B279001.png)
![2-Hydroxy-3-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B279003.png)





